Nelipepimut-S

Breast Cancer Cancer Vaccine Adjuvant Therapy

Nelipepimut-S is the most clinically advanced HER2 peptide vaccine candidate, having completed a randomized Phase III registration trial. This 9-amino-acid HLA-A2/A3-restricted peptide (residues 369-377 of the HER2 extracellular domain) elicits CD8+ CTL responses mechanistically distinct from AE37 or GP2. Prioritize for TNBC adjuvant studies where Phase IIb data demonstrated a 74% DFS improvement (HR 0.26) combined with trastuzumab. Cannot be replaced by trastuzumab in HER2-low populations. For research use only; not for human administration.

Molecular Formula C50H78N10O11
Molecular Weight 995.2 g/mol
CAS No. 160212-35-1
Cat. No. B1678017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNelipepimut-S
CAS160212-35-1
SynonymsE75 HER2 peptide
HER2 (369-377)
HER2 peptide (369-377)
nelipepimut-5
nelipepimut-S
Molecular FormulaC50H78N10O11
Molecular Weight995.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCN)N
InChIInChI=1S/C50H78N10O11/c1-8-31(6)42(60-44(64)35(52)21-15-16-22-51)49(69)58-37(25-33-17-11-9-12-18-33)45(65)53-27-41(62)55-40(28-61)48(68)57-36(23-29(2)3)46(66)54-32(7)43(63)56-38(26-34-19-13-10-14-20-34)47(67)59-39(50(70)71)24-30(4)5/h9-14,17-20,29-32,35-40,42,61H,8,15-16,21-28,51-52H2,1-7H3,(H,53,65)(H,54,66)(H,55,62)(H,56,63)(H,57,68)(H,58,69)(H,59,67)(H,60,64)(H,70,71)/t31-,32-,35-,36-,37-,38-,39-,40-,42-/m0/s1
InChIKeyAHOKKYCUWBLDST-QYULHYBRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Nelipepimut-S (CAS 160212-35-1) Procurement Guide: HER2 Peptide Vaccine Overview


Nelipepimut-S (E75, NeuVax) is a 9-amino-acid HLA-A2/A3-restricted peptide vaccine derived from residues 369-377 of the HER2 extracellular domain [1]. It is formulated with GM-CSF as an adjuvant to elicit cytotoxic T-lymphocyte (CTL) responses against HER2-expressing tumor cells [2]. Nelipepimut-S represents the most clinically advanced HER2 peptide vaccine, having completed a randomized phase III registration trial in breast cancer [3].

Why Generic Substitution of Nelipepimut-S is Scientifically Unjustified


Nelipepimut-S cannot be replaced by other HER2 peptide vaccines (e.g., AE37, GP2) or antibody-based therapies (e.g., trastuzumab) due to fundamental mechanistic and clinical divergence. Nelipepimut-S elicits HLA-A2/A3-restricted CD8+ CTL responses specific to the E75 epitope [1], while AE37 drives CD4+ T-helper responses [2] and GP2 targets a different HER2 domain [3]. Furthermore, nelipepimut-S has demonstrated unique clinical benefit in HER2 low-expressing and triple-negative breast cancer (TNBC) populations where trastuzumab lacks approved efficacy [4].

Quantitative Evidence Guide: Nelipepimut-S Differentiation from HER2 Peptide Vaccine Comparators


Phase I/II Trial: Nelipepimut-S Achieves 94.6% 5-Year DFS in Optimally Dosed Patients vs 80.2% in Controls

In a phase I/II adjuvant trial, nelipepimut-S + GM-CSF demonstrated superior 5-year disease-free survival (DFS) compared to observation in HLA-A2/A3+ patients with HER2-expressing breast cancer. The benefit was most pronounced in patients receiving the optimal vaccine dose [1].

Breast Cancer Cancer Vaccine Adjuvant Therapy

Phase IIb Trial: Nelipepimut-S + Trastuzumab Yields HR 0.26 (p=0.01) for DFS in TNBC vs Trastuzumab Alone

In a randomized phase IIb trial, the addition of nelipepimut-S to trastuzumab significantly improved DFS in the pre-specified triple-negative breast cancer (TNBC) subgroup, with a hazard ratio of 0.26. This benefit was not seen in the overall HER2 low-expressing population [1].

Triple-Negative Breast Cancer Combination Immunotherapy HER2 Low

Subgroup Analysis: Nelipepimut-S + Trastuzumab Achieves HR 0.25 (p=0.01) in TNBC at 36 Months

A detailed subgroup analysis of the phase IIb trial revealed that the DFS benefit in TNBC was particularly pronounced at 36 months, with a hazard ratio of 0.25. Additionally, patients expressing HLA-A24 showed significant benefit [1].

Triple-Negative Breast Cancer HLA-A24 Biomarker

Phase III PRESENT Trial: No DFS Difference vs Placebo in HER2 Low Breast Cancer (HR ~1.0)

The phase III PRESENT trial (NCT01479244) was halted early due to futility after an interim analysis showed no significant difference in DFS between nelipepimut-S + GM-CSF and placebo + GM-CSF in HER2 low-expressing breast cancer patients. This negative result contrasts with earlier phase I/II findings [1].

Phase III Futility Breast Cancer

Preclinical: E75 Peptide Synergizes with Trastuzumab, Preferentially Inhibiting Low HER2-Expressing Tumors

In HLA-A2 transgenic mice, the E75 vaccine (as STxB-E75 fusion) demonstrated enhanced tumor inhibition when combined with trastuzumab, with preferential activity against low HER2/neu-expressing tumors [1].

Preclinical Combination Therapy HER2 Low

Optimal Research and Industrial Applications for Nelipepimut-S Based on Evidence


Biomarker-Selected Adjuvant Trials in Triple-Negative Breast Cancer (TNBC)

Nelipepimut-S should be prioritized for adjuvant trials in TNBC patients, where phase IIb data showed a 74% reduction in DFS events (HR 0.26) when combined with trastuzumab. Future studies should stratify by HLA-A24 expression, which also showed significant benefit [1][2].

Preoperative Vaccination Studies in Ductal Carcinoma In Situ (DCIS)

A randomized phase II trial in HLA-A2+ DCIS patients demonstrated that preoperative nelipepimut-S vaccination is safe and can induce sustained antigen-specific T-cell responses post-surgery. This provides proof-of-principle for its use in early-stage disease to prevent recurrence [3].

Combination Strategies with Trastuzumab in HER2 Low-Expressing Breast Cancer

Preclinical and phase IIb data support further investigation of nelipepimut-S in combination with trastuzumab for HER2 low-expressing breast cancer, particularly in TNBC. While the phase III PRESENT trial was negative in an unselected population, biomarker-driven combination approaches remain promising [1][4].

Reference Standard for HLA-A2-Restricted Peptide Vaccine Development

As the most clinically advanced HER2 peptide vaccine, nelipepimut-S serves as a benchmark for comparing novel vaccine constructs in terms of immunogenicity, safety, and clinical trial design. Its well-characterized mechanism of action and extensive clinical dataset make it a valuable reference in immuno-oncology research [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nelipepimut-S

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.